(5E)-5-[(4-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione

Tyrosinase inhibition Melanogenesis Skin lightening

The compound (5E)-5-[(4-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione (CAS 103788-60-9), also referred to as (Z)-5-(4-hydroxybenzylidene)thiazolidine-2,4-dione, belongs to the 5-arylidene-2,4-thiazolidinedione (TZD) family. It contains a 4-hydroxybenzylidene moiety attached to the thiazolidine-2,4-dione core.

Molecular Formula C10H7NO3S
Molecular Weight 221.23 g/mol
CAS No. 103788-60-9
Cat. No. B011550
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5E)-5-[(4-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione
CAS103788-60-9
Molecular FormulaC10H7NO3S
Molecular Weight221.23 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C=C2C(=O)NC(=O)S2)O
InChIInChI=1S/C10H7NO3S/c12-7-3-1-6(2-4-7)5-8-9(13)11-10(14)15-8/h1-5,12H,(H,11,13,14)/b8-5+
InChIKeyARHIHDVVUHVQCP-VMPITWQZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-[(4-Hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione (CAS 103788-60-9): Core Structure, Class Identity, and Procurement-Relevant Properties


The compound (5E)-5-[(4-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione (CAS 103788-60-9), also referred to as (Z)-5-(4-hydroxybenzylidene)thiazolidine-2,4-dione, belongs to the 5-arylidene-2,4-thiazolidinedione (TZD) family. It contains a 4-hydroxybenzylidene moiety attached to the thiazolidine-2,4-dione core [1]. This structural class is recognized for its ability to engage multiple therapeutically relevant targets, including tyrosinase, the mitochondrial pyruvate carrier (MPC), and aldose reductase (ALR2) [2][3][4]. The compound is also employed as a key synthetic building block for the generation of diverse mono- and bis-TZD derivatives [5]. Its well-defined (E)-configuration and phenolic hydroxyl group confer reactivity and binding properties that differentiate it from both unsubstituted and N-3-substituted TZD analogs.

Why Generic 5-Benzylidene-TZD Analogs Cannot Replace (5E)-5-[(4-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione in Research and Industrial Workflows


The 4-hydroxybenzylidene substituent is not a passive structural feature; it dictates target engagement strength and pathway selectivity in a manner that cannot be replicated by simple analog swapping. In the tyrosinase assay, replacing the 4-hydroxy group with other substituents produces IC50 values ranging from >50 μM to inactive, whereas the 4-OH analog achieves 13.36 μM [1]. In mitochondrial respiration, reduced 5-benzyl-TZDs lose the inhibitory capacity observed with benzylidene analogs, and N-3 substitution further attenuates activity [2]. Even within the benzylidene series, the 4-OH derivative shows a distinct selectivity signature—sparing non-coupled respiration and complex II-linked substrates—that is not guaranteed for its 3-hydroxy-4-methoxy counterpart [2]. Generic 5-arylidene-TZDs therefore carry a high risk of inadequate potency, altered selectivity, or complete loss of the in vivo metabolic effects documented for this specific compound.

Quantitative Comparative Evidence for (5E)-5-[(4-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione Against Closest Analogs and In-Class Candidates


Tyrosinase Inhibition: 1.85-Fold Superior Potency Over Kojic Acid in Mushroom Tyrosinase Assay

In a head-to-head enzymatic evaluation using mushroom tyrosinase, (Z)-5-(4-hydroxybenzylidene)thiazolidine-2,4-dione (compound 2a) demonstrated an IC50 of 13.36 μM, which represents a 1.85-fold improvement over the standard inhibitor kojic acid (IC50 = 24.72 μM) [1]. Kinetic analysis confirmed that the compound acts as a competitive inhibitor. In B16 melanoma cells stimulated with α-MSH, the compound effectively suppressed melanin production, establishing cellular-level target engagement [1].

Tyrosinase inhibition Melanogenesis Skin lightening

Mitochondrial Pyruvate Carrier Inhibition: Functional Potency Advantage Over Clinical TZDs Rosiglitazone and Pioglitazone

In a cross-study comparison, (E)-5-(4-hydroxybenzylidene)thiazolidine-2,4-dione inhibited mitochondrial respiration with an IC50 of 762 nM [1]. The clinically used TZDs rosiglitazone, pioglitazone, and mitoglitazone showed MPC binding affinities of 1.18 μM, 1.20 μM, and 1.20 μM, respectively, in displacement and binding assays [2]. Although assay endpoints differ (functional respiration inhibition vs. binding affinity), the data indicate that the target compound achieves sub-micromolar functional inhibition, a potency range comparable to or exceeding that of established MPC-interacting TZDs. Notably, unlike rosiglitazone and pioglitazone, which are primarily PPARγ agonists with ancillary MPC activity, this compound is devoid of N-3 substitution, a feature associated with reduced PPARγ transactivation potential [1].

Mitochondrial pyruvate carrier Metabolic disorders Mitochondrial respiration

In Vivo Longevity and Metabolic Rescue: Complete Reversal of High-Fat Diet Effects in Drosophila melanogaster

In a whole-organism Drosophila melanogaster model, 5-(4-hydroxybenzylidene)thiazolidine-2,4-dione (compound 3) completely reversed the lifespan-shortening effects of a high-fat diet. Drosophila fed a high-fat diet supplemented with the compound exhibited longevity comparable to those on a standard diet, whereas the high-fat diet control group showed significantly reduced survival [1]. This effect was accompanied by metabolic changes consistent with in vivo MPC inhibition. In contrast, the 5-benzyl and 3-benzyl TZD analogs (compounds 6-8) showed weaker effects on mitochondrial respiration and were not reported to produce comparable in vivo rescue [1].

In vivo efficacy Longevity Metabolic rescue Drosophila model

Mitochondrial Selectivity: Minimal Off-Target Effects on Non-Coupled Respiration and Complex II-Linked Substrates

In the same mitochondrial respiration study, 5-(4-hydroxybenzylidene)thiazolidine-2,4-dione (compound 3) showed no effects on non-coupled respiration and only weak effects on pathways using substrates such as proline, succinate, and glycerol-3-phosphate (G3P) [1]. This profile is consistent with selective MPC inhibition rather than general mitochondrial toxicity. In comparison, the standard MPC inhibitor UK5099 also shows selectivity for pyruvate-dependent respiration but is a more potent and less chemically tractable tool compound. The 4-OH benzylidene TZD thus offers a favorable selectivity window that is not guaranteed across all 5-arylidene-TZD analogs [1].

Selectivity Mitochondrial respiration Off-target profiling MPC specificity

Aldose Reductase Inhibition: Moderate Potency with Favorable Physicochemical Profile for Diabetic Complication Research

This compound inhibits aldose reductase (AKR1B1) with an IC50 of 7.7 μM, as cataloged in the NIH Pharos database and derived from QSAR studies on 5-arylidene-2,4-thiazolidinediones [1][2]. While this potency is moderate compared to clinical ARIs such as epalrestat (IC50 ~0.1 μM) or sorbinil (IC50 ~0.2 μM) [3], the compound possesses a non-carboxylic acid structure, which avoids the ionization-dependent tissue distribution limitations of acidic ARIs. Within the 5-arylidene-TZD series, the 4-hydroxybenzylidene substitution was identified as a favorable pharmacophoric element, and QSAR analysis confirmed that hydrophobic substitutions and hydrogen-bonding capability at this position are conducive to ALR2 inhibition [2].

Aldose reductase Diabetic complications Polyol pathway

Synthetic Versatility: Validated Intermediate for Mono- and Bis-TZD Derivative Libraries

5-(4-Hydroxybenzylidene)thiazolidine-2,4-dione serves as a validated synthetic intermediate for generating structurally diverse TZD libraries. Its phenolic hydroxyl group enables straightforward alkylation with alkyl halides or tosylates to produce mono- and bis-thiazolidine-2,4-dione derivatives with tunable linker lengths and lipophilicity [1]. This contrasts with unsubstituted benzylidene-TZDs, which lack a derivatization handle, and N-3-substituted TZDs, which require additional protection/deprotection steps. The compound therefore offers procurement value as a multi-purpose core scaffold for medicinal chemistry optimization campaigns.

Synthetic building block TZD derivatives Medicinal chemistry

High-Value Application Scenarios for (5E)-5-[(4-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione Based on Quantitative Differentiation Evidence


Tyrosinase-Targeted Melanogenesis Studies and Cosmetic Active Development

Leveraging the 1.85-fold potency advantage over kojic acid (IC50 13.36 μM vs. 24.72 μM) and validated competitive inhibition mechanism [1], this compound is suited as a reference inhibitor or lead scaffold for developing skin-lightening actives. Its cellular efficacy in B16 melanoma cells confirms target engagement beyond isolated enzyme assays, enabling integrated in vitro screening cascades for cosmetic or dermatological research programs.

Mitochondrial Pyruvate Carrier Pharmacology Without PPARγ Confounding

The sub-micromolar functional MPC inhibition (IC50 762 nM on mitochondrial respiration) [2], combined with the absence of N-3 substitution associated with PPARγ agonism, makes this compound an ideal tool for dissecting MPC-specific metabolic effects. Its demonstrated in vivo rescue of high-fat diet-induced longevity impairment in Drosophila [2] further validates its utility in metabolic disease models where clean MPC pharmacology is required.

Aldose Reductase Inhibitor SAR Exploration and Non-Carboxylic Acid Lead Optimization

With a well-characterized aldose reductase IC50 of 7.7 μM and established QSAR models [3][4], this compound serves as a starting point for designing non-acidic ARIs. Its moderate potency combined with favorable physicochemical properties (no carboxylic acid moiety) positions it as a versatile scaffold for hit expansion and rational optimization in diabetic complication programs.

Medicinal Chemistry Library Synthesis and TZD Scaffold Diversification

The phenolic hydroxyl group enables direct, single-step derivatization to generate mono- and bis-TZD analogs [5]. This compound is therefore a strategic procurement choice for medicinal chemistry groups building focused TZD libraries for multi-target screening, reducing synthetic complexity compared to unsubstituted or N-3-functionalized alternatives.

Quote Request

Request a Quote for (5E)-5-[(4-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.